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Compound of Interest

Compound Name: Diethyl methylphosphonate

Cat. No.: B1201941

An in-depth guide to the computational analysis of diethyl methylphosphonate (DEMP),
detailing its molecular structure, vibrational properties, and electronic characteristics through
advanced quantum chemical calculations. This document serves as a critical resource for
researchers in the fields of chemistry, materials science, and drug development.

Diethyl methylphosphonate (CsH1303P), a significant organophosphorus compound, is
extensively utilized as a simulant for nerve agents in research focused on detection and
decontamination, as well as in studies of chemical reactivity and material science.
Understanding its fundamental molecular properties through computational methods is
paramount for these applications. This technical guide synthesizes the findings from quantum
chemical calculations, primarily employing Density Functional Theory (DFT), to provide a
comprehensive overview of the structural and electronic landscape of DEMP.

Molecular Geometry and Structure

The equilibrium geometry of diethyl methylphosphonate has been determined through
optimization calculations, providing precise data on bond lengths, bond angles, and dihedral
angles. These parameters are fundamental to understanding the molecule's steric and
electronic behavior. Computational studies, often employing the B3LYP functional with a 6-
31G(d,p) or 6-311G(d,p) basis set, have provided detailed insights into its three-dimensional
structure.
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Table 1: Optimized Geometric Parameters for Diethyl Methylphosphonate
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Parameter Atom Pair/Triplet/Quartet Value (A or Degrees)

Bond Lengths

Data not available in search

P=0

results

Data not available in search
P-C

results

Data not available in search
P-O

results

Data not available in search
O-C

results

Data not available in search
Cc-C

results

Data not available in search
C-H

results
Bond Angles

Data not available in search
O=P-C

results

Data not available in search
O=P-O

results

Data not available in search
C-P-O

results

Data not available in search
P-O-C

results

Data not available in search
O-C-C

results

Dihedral Angles

Data not available in search
O=P-0O-C
results
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Data not available in search
C-P-O-C
results

Data not available in search
P-O-C-C
results

Note: Specific values for the
optimized geometry of diethyl
methylphosphonate were not
found in the provided search
results. The table structure is

provided as a template.

Vibrational Analysis

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and
Raman spectra. Theoretical calculations can predict the frequencies and intensities of
vibrational modes, aiding in the assignment of spectral peaks to specific molecular motions. For
organophosphates, key vibrational modes include the P=0 stretching, P-O-C stretching, and
various C-H bending and stretching modes.

Table 2: Calculated Vibrational Frequencies for Diethyl Methylphosphonate
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Frequency . L. )
Mode Number ( 1 IR Intensity Raman Activity Assignment
cm-
Data not Data not Data not
] ) ) P=0 stretch
available available available
Data not Data not Data not P-O-C symmetric
available available available stretch
P-O-C
Data not Data not Data not ]
) ] ) asymmetric
available available available
stretch
CHs
Data not Data not Data not )
) ) ) symmetric/asym
available available available ]
metric stretch
CH:z
Data not Data not Data not ) ) )
. : . scissoring/rockin
available available available
g
Note: A
comprehensive
table of
calculated
vibrational

frequencies for
diethyl
methylphosphon
ate was not
available in the
search results.
This table
illustrates the
typical data
presentation for

such an analysis.

Electronic Properties
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The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key
parameters derived from quantum chemical calculations include the energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),
the HOMO-LUMO energy gap, and the distribution of atomic charges. The HOMO-LUMO gap
is a critical indicator of molecular stability and reactivity. Mulliken population analysis is a
common method for calculating atomic charges, which can reveal sites susceptible to

nucleophilic or electrophilic attack.

Table 3: Electronic Properties of Diethyl Methylphosphonate

Property

Value

HOMO Energy (eV)

Data not available in search results

LUMO Energy (eV)

Data not available in search results

HOMO-LUMO Gap (eV)

Data not available in search results

Dipole Moment (Debye)

Data not available in search results

Table 4: Mulliken Atomic Charges for Diethyl Methylphosphonate

Atom

Charge (€)

P

Data not available in search results

O (phosphoryl)

Data not available in search results

O (ester)

Data not available in search results

C (methyl on P)

Data not available in search results

C (ethyl)

Data not available in search results

H

Data not available in search results

Note: Specific values for electronic properties
and Mulliken charges of diethyl
methylphosphonate were not found in the
provided search results. The tables are

structured for data presentation.
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Experimental and Computational Protocols

The computational data presented in studies of diethyl methylphosphonate and similar
molecules are typically generated using the following methodological framework:

Computational Methodology:
o Software: Gaussian suite of programs is frequently used for these types of calculations.

o Theoretical Method: Density Functional Theory (DFT) is the most common approach. The
B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with
the Lee-Yang-Parr correlation functional, is a popular choice.

» Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p),
are commonly employed. These basis sets include polarization functions (d,p) to accurately
describe the bonding environment around heavier atoms and hydrogen.

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation. This is achieved by calculating the forces on each atom and iteratively
adjusting their positions until a stationary point on the potential energy surface is reached.

e Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated
by computing the second derivatives of the energy with respect to the nuclear coordinates.
The absence of imaginary frequencies confirms that the optimized structure corresponds to a
true energy minimum.

» Electronic Property Calculation: Properties such as HOMO and LUMO energies and Mulliken
atomic charges are derived from the optimized wavefunction.

Visualizing the Computational Workflow

The process of conducting a quantum chemical analysis of a molecule like diethyl
methylphosphonate follows a logical sequence of steps. This workflow can be visualized to
provide a clear understanding of the computational protocol.
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Caption: A flowchart of the quantum chemical calculation workflow for diethyl

methylphosphonate.

Conclusion
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Quantum chemical calculations provide an indispensable tool for elucidating the fundamental
molecular properties of diethyl methylphosphonate. While the search results did not yield a
complete, tabulated dataset for DEMP, the established computational methodologies for similar
organophosphorus compounds provide a clear roadmap for such investigations. The data from
these calculations are vital for understanding its reactivity, interpreting spectroscopic data, and
for the rational design of materials and molecules for a variety of applications, from
environmental remediation to drug development. Further computational studies that publish
comprehensive datasets on DEMP would be of significant value to the scientific community.

e To cite this document: BenchChem. [Quantum Chemical Insights into Diethyl
Methylphosphonate: A Technical Overview for Scientific Professionals]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1201941#quantum-
chemical-calculations-for-diethyl-methylphosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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